molecular formula C12H19NOS B1377292 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol CAS No. 1375951-60-2

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B1377292
CAS No.: 1375951-60-2
M. Wt: 225.35 g/mol
InChI Key: QWXLNLHPFKERAM-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol is an organic compound that features both azepane and thiophene rings. Azepane is a seven-membered nitrogen-containing ring, while thiophene is a five-membered sulfur-containing aromatic ring. The presence of these heterocyclic structures often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One possible route could be:

    Formation of the Azepane Ring: Starting from a suitable precursor, such as a linear amine, cyclization can be achieved through intramolecular nucleophilic substitution.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane nitrogen or the thiophene ring.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azepane or thiophene derivatives.

Scientific Research Applications

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol: Similar structure but with a six-membered piperidine ring instead of azepane.

    2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The combination of azepane and thiophene rings in 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol may impart unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(azepan-2-yl)-1-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10-11,13-14H,1-3,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXLNLHPFKERAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol
Reactant of Route 2
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol
Reactant of Route 3
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol
Reactant of Route 4
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol
Reactant of Route 5
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol
Reactant of Route 6
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol

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